molecular formula C11H13Cl2NO2 B8287446 6-Chloro-2-(6-chloropyridin-3-yl)hexanoic acid

6-Chloro-2-(6-chloropyridin-3-yl)hexanoic acid

Cat. No. B8287446
M. Wt: 262.13 g/mol
InChI Key: UFBYPOPPLDNOIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08349880B2

Procedure details

Step AJ (1): 2-(6-Chloropyridin-3-yl)acetic acid (2.5 g, 14.57 mmol) was deprotonated with NaHMDS (1.0 M in THF, 29.1 mL, 29.1 mmol) and reacted with 1-chloro-4-iodobutane (1.78 mL, 14.6 mmol) using a procedure analogous to Step AC (1) to afford 6-chloro-2-(6-chloropyridine-3-yl)hexanoic acid (1.95 g, 51% yield). LC-MS (M−H)− 262.04.
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
29.1 mL
Type
reactant
Reaction Step Three
Quantity
1.78 mL
Type
reactant
Reaction Step Four
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.C[Si]([N-][Si](C)(C)C)(C)C.[Na+].[Cl:22][CH2:23][CH2:24][CH2:25][CH2:26]I>>[Cl:22][CH2:23][CH2:24][CH2:25][CH2:26][CH:8]([C:5]1[CH:6]=[N:7][C:2]([Cl:1])=[CH:3][CH:4]=1)[C:9]([OH:11])=[O:10] |f:1.2|

Inputs

Step One
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)CC(=O)O
Step Three
Name
Quantity
29.1 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
Step Four
Name
Quantity
1.78 mL
Type
reactant
Smiles
ClCCCCI
Step Five
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCCCCC(C(=O)O)C=1C=NC(=CC1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.95 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.